REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH:8]=O)=[C:6]([CH3:10])[N:5]=[C:4]([Cl:11])[CH:3]=1.[NH2:12][NH2:13]>CC(N(C)C)=O.CCOC(C)=O>[Cl:11][C:4]1[N:5]=[C:6]([CH3:10])[C:7]2[CH:8]=[N:12][NH:13][C:2]=2[CH:3]=1
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
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ClC1=CC(=NC(=C1C=O)C)Cl
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Name
|
|
Quantity
|
7.37 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
The reaction was stirred for 15 min
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (0-100% EtOAc/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(=N1)C)C=NN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |